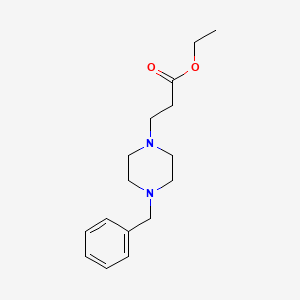

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

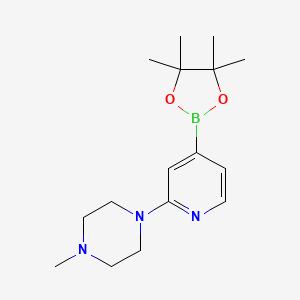

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C16H24N2O2 . It’s a complex organic compound that falls under the category of benzylpiperazines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-benzylpiperazin-1-yl)propanoate contains a total of 45 bonds. These include 21 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), and 2 tertiary amines (aliphatic) .Physical And Chemical Properties Analysis

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate has a molecular weight of 186.25 g/mol. It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor counts. The compound has 5 rotatable bonds. Its exact mass and monoisotopic mass are 186.136827821 g/mol. It has a topological polar surface area of 41.6 Ų .Applications De Recherche Scientifique

Antifungal Activity

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate: has been studied for its antifungal properties. Compounds similar in structure have shown activity against Candida albicans clinical isolates, with inhibition zones comparable to nystatin, a common antifungal medication . This suggests potential use in developing new antifungal agents that could be effective against resistant strains of fungi.

Synthesis of Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its benzylpiperazine moiety is a key building block in creating molecules with potential therapeutic effects, particularly in the realm of central nervous system disorders .

Chemical Research and Development

In chemical R&D, Ethyl 3-(4-benzylpiperazin-1-yl)propanoate is utilized for the synthesis of more complex compounds. Its reactivity and stability under various conditions make it an ideal candidate for experimental procedures and reaction mechanism studies .

Material Science

The compound’s structural features allow for its incorporation into advanced materials. Researchers can modify its chemical structure to alter material properties, which is beneficial in developing new materials with specific characteristics for industrial applications .

Biochemical Studies

As a biochemical tool, this compound can help in understanding the interaction between small molecules and biological systems. It can be used to probe enzyme binding sites or to study the transport mechanisms across cell membranes .

Analytical Chemistry

In analytical chemistry, derivatives of Ethyl 3-(4-benzylpiperazin-1-yl)propanoate can be used as standards or reagents in chromatography and spectrometry. This aids in the identification and quantification of substances within complex mixtures .

Propriétés

IUPAC Name |

ethyl 3-(4-benzylpiperazin-1-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-2-20-16(19)8-9-17-10-12-18(13-11-17)14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOVOGRQHDNEKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378879 |

Source

|

| Record name | Ethyl 3-(4-benzylpiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate | |

CAS RN |

646456-04-4 |

Source

|

| Record name | Ethyl 3-(4-benzylpiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)